N-(3,5-dimethylphenyl)-2-((5-((6-oxo-3-phenylpyridazin-1(6H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-(3,5-DIMETHYLPHENYL)-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a phenyl group, a pyridazine ring, and an oxadiazole moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYLPHENYL)-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts. The process may involve heating under reflux and purification through column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYLPHENYL)-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and organic solvents. Reaction conditions may vary from room temperature to elevated temperatures, and inert atmospheres may be required to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3,5-DIMETHYLPHENYL)-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-DIMETHYLPHENYL)-5-OXO-1-PHENYL-3-PYRROLIDINECARBOXAMIDE
- N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea
Uniqueness
Compared to similar compounds, N-(3,5-DIMETHYLPHENYL)-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21N5O3S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H21N5O3S/c1-15-10-16(2)12-18(11-15)24-20(29)14-32-23-26-25-21(31-23)13-28-22(30)9-8-19(27-28)17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,24,29) |
InChI Key |
DVFOKHIWQXELCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(O2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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